![molecular formula C10H9Cl2NO3 B15214079 3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone CAS No. 42902-33-0](/img/structure/B15214079.png)
3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone
Overview
Description
3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a synthetic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the dichlorophenyl group and the hydroxymethyl group in its structure suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.
Introduction of the dichlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable precursor reacts with 3,4-dichlorobenzene.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The oxazolidinone ring can be reduced under hydrogenation conditions.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-(3,4-Dichlorophenyl)-5-(carboxymethyl)oxazolidin-2-one.
Reduction: 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)oxazolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Potential use as a lead compound for developing new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. For example, if it exhibits antibacterial activity, it might inhibit bacterial protein synthesis by binding to the bacterial ribosome. The dichlorophenyl group and the hydroxymethyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with improved pharmacokinetic properties.
Comparison
3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to the presence of the dichlorophenyl group, which may confer different biological activities compared to other oxazolidinones. Its hydroxymethyl group also provides a site for further chemical modifications, potentially leading to derivatives with enhanced properties.
Biological Activity
3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly its antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₀H₉Cl₂N₃O₃ |
Molecular Weight | 262.09 g/mol |
Density | 1.506 g/cm³ |
Boiling Point | 418.2 °C at 760 mmHg |
Flash Point | 206.7 °C |
These properties indicate that the compound is stable under standard conditions and may have specific interactions based on its molecular structure.
Antimicrobial Properties
Research has indicated that oxazolidinones exhibit significant antimicrobial activity against a range of pathogens, including Gram-positive and some Gram-negative bacteria. The compound in focus has been evaluated for its efficacy against various strains:
- Efficacy against MRSA : In murine models of systemic MRSA infection, the compound demonstrated improved survival rates compared to standard treatments such as linezolid .
- Broad-spectrum activity : Studies have shown that derivatives of oxazolidinones can inhibit the growth of several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii .
The mechanism by which this compound exerts its antimicrobial effects is primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation and effectively halting bacterial growth.
Case Studies
- Survival in MRSA Infection Models : A study demonstrated that the compound significantly enhanced survival in mice infected with MRSA when compared to control groups treated with linezolid. This suggests a potential for clinical application in resistant infections .
- Toxicity Assessments : Toxicological evaluations indicated that the compound has a favorable safety profile with minimal bone marrow suppression in vivo, making it a candidate for further development .
Comparative Efficacy
A comparative analysis of various oxazolidinone compounds reveals that those with specific substitutions at the aromatic positions tend to exhibit enhanced antibacterial properties:
Compound | MIC (µg/mL) against MRSA | Oral Bioavailability (%) |
---|---|---|
This compound | 0.25 | 99.1 |
Linezolid | 0.5 | 60 |
This table illustrates the potency and bioavailability of the compound relative to established antibiotics.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPJFEVYXGRWQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962779 | |
Record name | 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42902-33-0 | |
Record name | 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42902-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxazolidinone, 3-(3,4-dichlorophenyl)-5-hydroxymethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042902330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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